

Spectroscopic Analysis of 2-(2-Hydroxyethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(2-Hydroxyethyl)pyridine**

Cat. No.: **B196109**

[Get Quote](#)

Introduction

2-(2-Hydroxyethyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Its structural elucidation and characterization are paramount for its application in drug development and synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of **2-(2-Hydroxyethyl)pyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(2-Hydroxyethyl)pyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	Doublet	1H	H6 (Pyridine)
~7.7	Triplet of doublets	1H	H4 (Pyridine)
~7.2	Doublet	1H	H3 (Pyridine)
~7.1	Triplet	1H	H5 (Pyridine)
~3.9	Triplet	2H	-CH2-OH
~3.0	Triplet	2H	Pyridine-CH2-
Variable	Singlet (broad)	1H	-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160	C2 (Pyridine)
~149	C6 (Pyridine)
~136	C4 (Pyridine)
~123	C3 (Pyridine)
~121	C5 (Pyridine)
~61	-CH2-OH
~40	Pyridine-CH2-

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3400	Strong, Broad	O-H stretch (alcohol)
3050-3100	Medium	C-H stretch (aromatic)
2850-2960	Medium	C-H stretch (aliphatic)
~1600, ~1570, ~1480, ~1435	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1040	Strong	C-O stretch (primary alcohol)

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
123	High	[M] ⁺ (Molecular Ion)
106	Moderate	[M - OH] ⁺
93	High	[M - CH ₂ O] ⁺
78	Moderate	[C ₅ H ₄ N] ⁺ (Pyridinium cation)

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

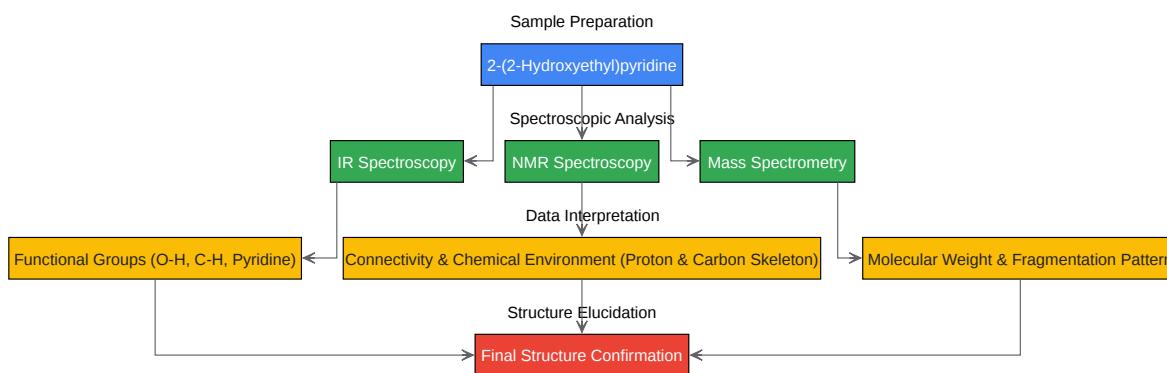
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **2-(2-Hydroxyethyl)pyridine** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- 1H NMR Acquisition: The 1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of

10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- **13C NMR Acquisition:** The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is employed, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy


- **Sample Preparation:** A drop of neat **2-(2-Hydroxyethyl)pyridine** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **2-(2-Hydroxyethyl)pyridine** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and introduces it into the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(2-Hydroxyethyl)pyridine**.

[Click to download full resolution via product page](#)

A flowchart illustrating the workflow of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Hydroxyethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196109#spectroscopic-data-of-2-\(2-hydroxyethyl\)pyridine-nmr-ir-mass-spec](https://www.benchchem.com/product/b196109#spectroscopic-data-of-2-(2-hydroxyethyl)pyridine-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com